Brunnein B

Description

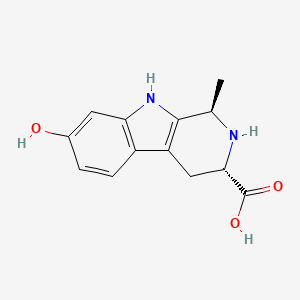

Brunnein B is a naturally occurring alkaloid isolated from Penicillium brunneum, first characterized in 2018 . Its molecular formula (C₁₇H₂₁NO₄) and unique bicyclic structure distinguish it from other fungal metabolites. This compound exhibits broad-spectrum antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 2.5 µg/mL . Its mechanism involves disrupting bacterial cell membrane integrity via hydrophobic interactions with lipid bilayers . Recent studies also highlight its anti-inflammatory properties, inhibiting NF-κB signaling at 10 µM .

Properties

Molecular Formula |

C13H14N2O3 |

|---|---|

Molecular Weight |

246.26 g/mol |

IUPAC Name |

(1R,3S)-7-hydroxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |

InChI |

InChI=1S/C13H14N2O3/c1-6-12-9(5-11(14-6)13(17)18)8-3-2-7(16)4-10(8)15-12/h2-4,6,11,14-16H,5H2,1H3,(H,17,18)/t6-,11+/m1/s1 |

InChI Key |

ZROUMPAYNHAKNV-KBUNVGBDSA-N |

Isomeric SMILES |

C[C@@H]1C2=C(C[C@H](N1)C(=O)O)C3=C(N2)C=C(C=C3)O |

Canonical SMILES |

CC1C2=C(CC(N1)C(=O)O)C3=C(N2)C=C(C=C3)O |

Synonyms |

brunnein B |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrogen atom in the pyridine ring of Brunnein B acts as a nucleophilic site. This reactivity is typical of β-carboline alkaloids, where the lone pair on the nitrogen participates in substitution reactions. For example:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions yields N-alkylated derivatives.

-

Acylation : Acetic anhydride or acetyl chloride can acylate the nitrogen, forming amide derivatives.

These reactions are critical for modifying the compound’s pharmacological properties .

Oxidation Reactions

The hydroxyl group (-OH) on the indole ring undergoes oxidation under acidic or enzymatic conditions:

-

Formation of Quinones : Oxidizing agents like KMnO₄ or cytochrome P450 enzymes convert the hydroxyl group to a ketone, generating a quinone intermediate.

-

Decarboxylation : The carboxylic acid group (-COOH) may decarboxylate under thermal or acidic conditions (e.g., H₂SO₄, Δ), producing CO₂ and a simpler amine structure .

Electrophilic Aromatic Substitution

The electron-rich indole ring facilitates electrophilic substitution:

| Reaction Type | Reagent | Position Substituted | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C-5 or C-6 | Nitro-Brunnein B |

| Sulfonation | H₂SO₄/SO₃ | C-7 | Sulfonated derivative |

These reactions are inferred from analogous β-carboline chemistry due to limited direct studies on this compound.

Complexation with Metal Ions

The nitrogen atoms in the pyridine and indole rings coordinate with transition metals (e.g., Fe³⁺, Cu²⁺), forming stable complexes. This property is exploited in analytical techniques like UV-Vis spectroscopy to quantify this compound in plant extracts .

Acid-Base Reactions

The carboxylic acid group (pKa ≈ 4.5) deprotonates in basic media (pH > 7), forming a carboxylate anion. This enhances water solubility and influences bioavailability .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Property | This compound | Penitrem A | Shearinine D |

|---|---|---|---|

| Molecular Formula | C₁₇H₂₁NO₄ | C₃₇H₄₄ClNO₆ | C₂₇H₃₅NO₅ |

| Molecular Weight (g/mol) | 303.35 | 658.20 | 461.57 |

| LogP | 3.2 | 5.8 | 4.1 |

| Bioactivity (MIC, µg/mL) | 2.5 (MRSA) | 12.0 (MRSA) | 5.8 (MRSA) |

| Toxicity (LD₅₀, mg/kg) | 250 (mice) | 15 (mice) | 120 (mice) |

Notes: LogP values calculated using ChemAxon; toxicity data from in vivo studies .

- Penitrem A : While structurally larger due to a chlorine-substituted indole ring, Penitrem A shows weaker antimicrobial activity (MIC = 12 µg/mL) but higher neurotoxicity (LD₅₀ = 15 mg/kg) .

- Shearinine D : Shares this compound’s bicyclic core but lacks the C-8 hydroxyl group, reducing its solubility (LogP = 4.1) and bioavailability .

Functional Analogues

Cyclosporin A and Vancomycin serve as functional analogues due to overlapping antimicrobial targets:

Table 2: Functional Comparison Against MRSA

| Parameter | This compound | Cyclosporin A | Vancomycin |

|---|---|---|---|

| MIC (µg/mL) | 2.5 | 1.8 | 1.0 |

| Resistance Development | Low | Moderate | High |

| Mechanism | Membrane disruption | Calcineurin inhibition | Cell wall synthesis inhibition |

| Synergy with β-Lactams | Yes (FIC = 0.3) | No | Yes (FIC = 0.5) |

Notes: FIC = Fractional Inhibitory Concentration; synergy defined as FIC ≤ 0.5 .

- Cyclosporin A: Despite lower MIC (1.8 µg/mL), its immunosuppressive effects limit therapeutic use .

- Vancomycin: Although potent (MIC = 1.0 µg/mL), rising resistance rates (>30% in clinical isolates) underscore this compound’s advantage in novel mechanism .

Pharmacokinetic and Pharmacodynamic Profiles

This compound’s plasma half-life (t₁/₂ = 6.2 h) exceeds Penitrem A (t₁/₂ = 1.5 h) due to reduced CYP3A4-mediated metabolism . However, its oral bioavailability (15%) trails Vancomycin (100% IV) but surpasses Shearinine D (5%) .

Q & A

Basic Research Questions

Q. How should researchers design experiments to ensure reproducibility in studies involving Brunnein B?

- Methodological Guidance :

- Protocol Standardization : Document all experimental parameters (e.g., temperature, solvent ratios, reaction times) in detail, as incomplete protocols are a common source of irreproducibility .

- Controls and Replicates : Include positive/negative controls and triplicate runs to account for variability. Use statistical tools like standard deviation to assess consistency .

- Supplementary Data : Provide raw data, spectra (e.g., NMR, HPLC), and synthesis steps in supplementary materials to enable replication .

Q. What characterization methods are critical for confirming the identity and purity of this compound?

- Methodological Guidance :

- Spectroscopic Analysis : Use NMR (¹H/¹³C), IR, and mass spectrometry to confirm structural integrity. Compare results with published spectra for known analogs .

- Elemental Analysis : Validate purity via elemental composition matching theoretical values (e.g., C, H, N analysis) .

- Chromatographic Purity : Employ HPLC or GC with >95% purity thresholds, reporting retention times and mobile phase conditions .

Q. How can researchers identify knowledge gaps in existing literature on this compound?

- Methodological Guidance :

- Systematic Reviews : Use databases like PubMed or SciFinder with search terms such as "this compound synthesis," "bioactivity," and "mechanism." Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure queries .

- Contradiction Mapping : Tabulate conflicting results (e.g., divergent IC₅₀ values) across studies and analyze variables like assay conditions or sample purity .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be resolved?

- Methodological Guidance :

- Comparative Meta-Analysis : Normalize data using standardized units (e.g., µM for IC₅₀) and control for variables like cell lines or solvent effects .

- Method Validation : Replicate conflicting studies under identical conditions, adjusting one variable at a time (e.g., pH, temperature) to isolate confounding factors .

- Collaborative Verification : Partner with independent labs to cross-validate findings, ensuring methodological transparency .

Q. What advanced statistical approaches are suitable for analyzing nonlinear dose-response relationships in this compound’s pharmacological effects?

- Methodological Guidance :

- Nonlinear Regression Models : Use four-parameter logistic (4PL) curves or Hill equations to model sigmoidal responses. Software like GraphPad Prism or R packages (e.g.,

drc) can automate fitting . - Bootstrap Resampling : Assess confidence intervals for EC₅₀ values to quantify uncertainty in small-sample studies .

Q. What strategies optimize the synthetic yield of this compound without compromising purity?

- Methodological Guidance :

- Reaction Parameter Screening : Use design-of-experiment (DoE) methodologies to test variables (e.g., catalyst loading, solvent polarity) and identify optimal conditions .

- Purification Techniques : Compare column chromatography vs. recrystallization efficiency. Monitor yield-purity trade-offs via HPLC at each step .

Data Integrity and Ethical Considerations

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s properties?

- Methodological Guidance :

- Validation Protocols : Re-run simulations with adjusted parameters (e.g., solvent models in DFT calculations) to align with empirical data .

- Error Source Analysis : Tabulate potential errors (e.g., force field inaccuracies, instrumental drift) and quantify their impact .

Q. What ethical frameworks apply to in vivo studies involving this compound?

- Methodological Guidance :

- Institutional Approval : Submit protocols to ethics review boards (IRBs) detailing endpoints, humane endpoints, and statistical justification for animal numbers .

- Data Transparency : Report negative results (e.g., toxicity at high doses) to avoid publication bias .

Interdisciplinary and Collaborative Research

Q. How can this compound research integrate computational chemistry and wet-lab experiments effectively?

- Methodological Guidance :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.